1,3-Dinitrobenzene
Overview
Description
Dinitrophenylene is a chemical compound characterized by the presence of two nitro functional groups attached to a phenyl ring. It is a hapten, meaning it can elicit an immune response only when attached to a larger carrier molecule. This compound is often used in vaccine preparation and biochemical studies due to its unique properties .
Scientific Research Applications
Dinitrophenylene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Employed in the development of vaccines and as a metabolic stimulant in biochemical studies.
Industry: Used in the production of dyes, polymers, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Dinitrobenzene (1,3-DNB) is a synthetic compound that primarily targets the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is found in the organism Cellvibrio japonicus and plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .
Mode of Action
It is known that 1,3-dnb can undergo reductive degradation to produce other compounds . This suggests that 1,3-DNB may interact with its targets through redox reactions, leading to changes in the targets’ function.
Pharmacokinetics
The pharmacokinetics of 1,3-DNB have been studied in animals. It has been found that the elimination of 1,3-DNB from the blood is initially rapid, followed by a much slower phase . The peak blood levels of 1,3-DNB were found to be different between species, suggesting that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-DNB may vary depending on the organism .
Result of Action
Studies have shown that 1,3-dnb can induce testicular toxicity and methemoglobinemia in certain species . This suggests that 1,3-DNB’s action can lead to significant physiological changes.
Action Environment
The action, efficacy, and stability of 1,3-DNB can be influenced by various environmental factors. For instance, the compound’s reductive degradation suggests that its action may be influenced by the presence of reducing agents in the environment . Additionally, the variation in 1,3-DNB’s pharmacokinetics between species suggests that biological factors can also influence its action .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with various biomolecules, affecting their function and activity . The quantum chemistry approach can be used to estimate the Mulliken charges, Fukui index, and frontier orbital characteristics of 1,3-Dinitrobenzene .
Cellular Effects
This compound has been shown to induce testicular toxicity in Sprague–Dawley rats . It disrupts spermatogenesis by altering the functioning of Leydig, Sertoli, and germ cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit significant exothermic properties in a closed system, posing a severe risk of explosion . Due to its high vapor pressure and toxicity, attention should still be paid to its management .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At high doses, it has been shown to induce testicular toxicity .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinitrophenylene can be synthesized through various methods. One common approach involves the nitration of chlorobenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, with the reaction taking place at 75-85°C .
Industrial Production Methods
In industrial settings, the preparation of dinitrophenylene often involves the use of ionic liquids as catalysts. This method not only improves the reaction yield but also reduces the production of by-products and environmental pollution. The reaction typically involves p-nitrohalogenated benzene and an organic salt auxiliary agent in a solvent for etherification .
Chemical Reactions Analysis
Types of Reactions
Dinitrophenylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dinitrophenol.
Reduction: Formation of aminophenol.
Substitution: Formation of various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitrobenzene: Similar in structure but differs in the position of nitro groups.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
Dinitrophenylene is unique due to its ability to form potent antigenic determinants when cross-linked with polypeptides. This property makes it highly valuable in vaccine development and immunological studies .
Properties
IUPAC Name |
1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
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Record name | 1,3-DINITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9024065 | |
Record name | 1,3-Dinitrobenzene | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid. | |
Record name | M-DINITROBENZENE | |
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Record name | m-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
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Boiling Point |
556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F | |
Record name | M-DINITROBENZENE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C | |
Record name | M-DINITROBENZENE | |
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Solubility |
0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02% | |
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Density |
1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58 | |
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Record name | m-Dinitrobenzene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
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Vapor Density |
5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
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Color/Form |
Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid. | |
CAS No. |
99-65-0 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8B627BU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzene, m-dinitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ7026F0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8572 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.